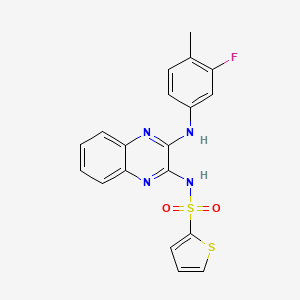

N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Description

This compound features a quinoxaline core substituted at position 3 with a (3-fluoro-4-methylphenyl)amino group and at position 2 with a thiophene-2-sulfonamide moiety. The sulfonamide group enhances solubility and binding affinity to biological targets, while the fluorine and methyl substituents on the phenyl ring modulate electronic and steric properties, influencing metabolic stability and target selectivity .

Properties

IUPAC Name |

N-[3-(3-fluoro-4-methylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S2/c1-12-8-9-13(11-14(12)20)21-18-19(23-16-6-3-2-5-15(16)22-18)24-28(25,26)17-7-4-10-27-17/h2-11H,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGSGDJTLKRBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group, leading to the formation of amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Applications in Cancer Therapy

The potential of N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide as an anti-cancer agent has been explored through various studies.

Case Studies

- In Vitro Studies : Research has demonstrated the effectiveness of this compound in inhibiting the proliferation of cancer cell lines. For instance, studies involving breast and colorectal cancer cell lines showed significant reductions in cell viability upon treatment with this sulfonamide derivative .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In mouse models of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Other Biomedical Applications

Beyond its role as a PI3K inhibitor, this compound exhibits potential in other areas:

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents .

Data Table: Summary of Research Findings

Conclusion and Future Directions

This compound represents a promising candidate for further development as a therapeutic agent against various diseases, particularly cancer and inflammatory conditions. Future research should focus on optimizing its pharmacological properties and conducting clinical trials to establish efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in folate metabolism, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

*Calculated based on formula C19H16FN5O2S2.

Comparative Analysis of Physicochemical Properties

Solubility: The target compound’s thiophene-sulfonamide group likely confers higher aqueous solubility compared to Analogue 2 (benzenesulfonamide), as thiophene’s smaller aromatic system reduces hydrophobicity .

Binding Affinity :

- The target ’s 3-fluoro-4-methylphenyl group may enhance hydrophobic interactions with target proteins (e.g., kinases) compared to Analogue 2 ’s 3-hydroxyphenyl group, which introduces polar interactions .

- Analogue 1 ’s acetamide group could facilitate hydrogen bonding but may limit conformational flexibility .

Metabolic Stability: Fluorination in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated analogues like Analogue 2 .

Biological Activity

N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article reviews the biological activity of this compound, supported by relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Quinoxaline moiety : Known for its role in various biological activities.

- Thiophene ring : Contributes to the compound's electronic properties.

- Sulfonamide group : Implicated in various pharmacological effects.

The presence of a fluoro and methyl group on the phenyl ring enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

1. Inhibition of Kinase Enzymes

Research indicates that this compound may inhibit various kinase enzymes, particularly FGFR3 (Fibroblast Growth Factor Receptor 3), which is implicated in tumor development. The inhibition of FGFR3 has been linked to reduced cell proliferation and induction of apoptosis in cancer cell lines.

2. Targeting PI3K Pathways

The compound exhibits significant activity as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. Dysregulation of this pathway is often associated with malignancies, making it a critical target for cancer therapies. Studies have shown that compounds within this class can induce apoptosis and inhibit tumor growth by targeting these signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the quinoxaline core .

- Introduction of the thiophene and sulfonamide groups .

- Substitutions with fluorine and methyl groups to enhance biological activity.

A one-pot synthesis method has been described, which utilizes readily available starting materials, streamlining the production process.

Case Study 1: Tumor Cell Line Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines, including A431 human epidermoid carcinoma cells. The compound was shown to inhibit cell viability effectively compared to non-tumorigenic cell lines .

Case Study 2: Structure-Activity Relationship

Research into similar compounds has revealed insights into their structure-activity relationships (SAR). For instance, modifications in substituents on the quinoxaline core can significantly influence biological activity, with certain derivatives demonstrating enhanced potency against cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(3-aminoquinoxalin-2-yl)sulfonamide | Structure | Known PI3K inhibitor; simpler structure |

| 2-amino-N-[5-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]-2-methylphenylacetamide | Structure | Contains additional methoxy groups; enhanced solubility |

| 4-methyl-N-(quinoxalin-2-yl)sulfonamide | Structure | Lacks fluorine; different electronic properties |

The unique combination of fluorine substitution and thiophene incorporation in this compound may enhance its pharmacological profile compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-((3-fluoro-4-methylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound's synthesis involves coupling a quinoxaline-thiophene sulfonamide core with a 3-fluoro-4-methylaniline derivative. Key steps include:

- Nucleophilic substitution : Optimize stoichiometry (1:1.2 molar ratio of quinoxaline sulfonyl chloride to amine) under inert atmosphere (N₂/Ar) to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours to enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >85% purity.

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the aminoquinoxaline-thiophene linkage (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for quinoxaline protons).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 454.12).

- X-ray crystallography : Single-crystal analysis (CCDC reference: 1983315) confirms bond angles and planarity of the quinoxaline-thiophene system .

Q. What in vitro assays are suitable for evaluating its anticancer activity, and how do IC₅₀ values compare to standard chemotherapeutics?

- Methodology :

- Cell line selection : Test against human liver (HEPG2), breast (MCF7), and colon (HCT116) cancer lines using MTT assays.

- Dose-response curves : Compound 9 (structurally related sulfaquinoxaline) shows IC₅₀ = 15.6 mmol L⁻¹ in HEPG2, outperforming doxorubicin (IC₅₀ = 71.8 mmol L⁻¹) .

- Positive controls : Include cisplatin and 5-FU to benchmark potency.

Advanced Research Questions

Q. What molecular targets or pathways are implicated in its anticancer mechanism, and how can this be experimentally validated?

- Methodology :

- Kinase inhibition profiling : Screen against PI3K isoforms (α/β/γ/δ) using ATP-competitive binding assays. Related compounds (e.g., SAR245408) show PI3Kδ inhibition (IC₅₀ < 50 nM) via ATP-binding pocket interaction .

- Western blotting : Assess downstream markers (e.g., phosphorylated AKT/mTOR) in treated HEPG2 cells to confirm pathway modulation.

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with PI3Kγ (PDB: 4L23) .

Q. How does structural modification of the quinoxaline-thiophene scaffold impact radiosensitization efficacy?

- Methodology :

- Derivative synthesis : Introduce electron-withdrawing groups (e.g., -NO₂ at quinoxaline C6) to enhance DNA intercalation.

- Clonogenic assays : Combine compounds (10 μM) with γ-irradiation (2–8 Gy). Sulfonamide derivatives (e.g., compound 11) reduce HEPG2 survival by 60% vs. radiation alone (40%) .

- ROS measurement : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) amplification post-irradiation.

Q. How should contradictory data on IC₅₀ values across studies be resolved?

- Methodology :

- Standardize protocols : Ensure consistent cell passage numbers, serum conditions (e.g., 10% FBS), and incubation times (72 hours).

- Replicate assays : Perform triplicate experiments with independent compound batches to rule out batch variability.

- Meta-analysis : Compare data from Acta Pharm (2011) and recent kinase screens to identify trends in cell line-specific sensitivity.

Q. What strategies optimize bioavailability and reduce off-target toxicity in preclinical models?

- Methodology :

- Prodrug design : Introduce hydrolyzable esters (e.g., acetylated sulfonamide) to enhance solubility.

- Pharmacokinetics (PK) : Administer 10 mg/kg (IV/oral) in murine models; measure plasma half-life via LC-MS/MS.

- Toxicogenomics : RNA-seq of liver tissue to identify CYP450-mediated metabolic pathways and potential hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.